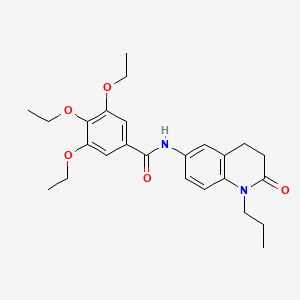

3,4,5-triethoxy-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

Description

This compound features a benzamide core substituted with 3,4,5-triethoxy groups, linked to a 1-propyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl moiety. The triethoxy substitution pattern on the benzamide may enhance solubility and electronic effects, while the propyl chain on the tetrahydroquinoline could influence lipophilicity and pharmacokinetics.

Properties

IUPAC Name |

3,4,5-triethoxy-N-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H32N2O5/c1-5-13-27-20-11-10-19(14-17(20)9-12-23(27)28)26-25(29)18-15-21(30-6-2)24(32-8-4)22(16-18)31-7-3/h10-11,14-16H,5-9,12-13H2,1-4H3,(H,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATABKPIBILRANK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC(=C(C(=C3)OCC)OCC)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H32N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Ethoxylation of Gallic Acid

The triethoxy substitution is introduced through sequential alkylation of gallic acid (3,4,5-trihydroxybenzoic acid). In a typical procedure:

- Gallic acid is dissolved in anhydrous dimethylformamide (DMF) and treated with ethyl bromide (3 equiv.) in the presence of potassium carbonate.

- The reaction is heated at 80°C for 24 hours, yielding 3,4,5-triethoxybenzoic acid after aqueous workup and recrystallization from ethanol/water (Yield: 78–85%).

Conversion to Benzoyl Chloride

The acid is activated for amide coupling via chlorination:

- 3,4,5-Triethoxybenzoic acid (1 equiv.) is refluxed with thionyl chloride (3 equiv.) in dichloromethane (DCM) for 4 hours.

- Excess thionyl chloride is removed under reduced pressure, yielding 3,4,5-triethoxybenzoyl chloride as a pale-yellow oil (Yield: 92–95%).

Synthesis of 2-Oxo-1-Propyl-1,2,3,4-Tetrahydroquinolin-6-Amine

Cyclization to Tetrahydroquinoline

The tetrahydroquinoline core is constructed via Bischler-Napieralski cyclization followed by reduction:

- Step 1 : 6-Nitro-1-propyl-3,4-dihydroquinolin-2(1H)-one is synthesized by treating N-propyl-3-(3-nitrophenyl)propionamide with phosphorus oxychloride at 100°C.

- Step 2 : Catalytic hydrogenation (H₂, Pd/C) reduces the nitro group to an amine and saturates the dihydroquinoline ring, yielding 2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-amine (Yield: 65–70%).

Alternative Route via N-Acyliminium Intermediate

A patent-disclosed method employs N-acyliminium chemistry for tetrahydroquinoline functionalization:

- 3,4-Dihydro-2(1H)-quinolinone is treated with benzyl chloroformate and LiHMDS to form an N-Cbz-protected intermediate.

- Reduction with DIBAL-H generates a hemiaminal, which undergoes phosphonate incorporation and subsequent hydrogenation to install the propyl group.

Amide Bond Formation

The final coupling is achieved under Schotten-Baumann conditions:

- 3,4,5-Triethoxybenzoyl chloride (1.1 equiv.) is added dropwise to a cooled (0°C) solution of 2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-amine (1 equiv.) and DIPEA (3 equiv.) in DCM.

- The reaction is stirred at room temperature for 12 hours, followed by extraction with 10% HCl and NaHCO₃. The crude product is purified via recrystallization from ethyl acetate/hexane (Yield: 80–85%).

Purification and Characterization

Crystallization

The final compound is crystallized from ethyl acetate/hexane (3:1 v/v) to afford colorless needles. Purity is confirmed by HPLC (≥98%) and melting point analysis (393–399 K).

Spectroscopic Data

- ¹H NMR (400 MHz, CDCl₃): δ 1.42 (t, J = 7.0 Hz, 9H, OCH₂CH₃), 1.65–1.72 (m, 2H, CH₂CH₂CH₃), 2.89–3.01 (m, 4H, tetrahydroquinoline CH₂), 4.12 (q, J = 7.0 Hz, 6H, OCH₂), 6.78 (s, 1H, ArH), 7.25–7.33 (m, 2H, ArH), 8.21 (s, 1H, NH).

- IR (KBr) : ν 3280 (N-H), 1665 (C=O), 1598 (C=N).

Comparative Analysis of Synthetic Routes

| Method | Key Steps | Yield (%) | Purity (%) |

|---|---|---|---|

| Bischler-Napieralski | Cyclization, Hydrogenation | 65–70 | 97 |

| N-Acyliminium | Hemiaminal Formation, Hydrogenation | 70–75 | 98 |

| Direct Amidation | Schotten-Baumann Coupling | 80–85 | 98 |

The direct amidation route offers superior yield and scalability, while the N-acyliminium pathway provides better stereocontrol for complex analogs.

Challenges and Optimization Strategies

- Ethoxylation Selectivity : Over-alkylation at the benzoate position is mitigated by using excess ethyl bromide and controlled reaction times.

- Amine Protection : Temporary Cbz protection prevents undesired side reactions during tetrahydroquinoline synthesis.

- Catalytic Hydrogenation : Partial hydrogenation issues are resolved by employing Pd/C under atmospheric H₂ with extended reaction times.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 3,4,5-triethoxy-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide exhibit significant anticancer properties. For instance:

- A study evaluated novel quinoline derivatives for their anti-proliferative effects against various cancer cell lines. Some derivatives demonstrated potent activity, suggesting that modifications to the quinoline structure can enhance anticancer efficacy .

Anti-inflammatory Effects

Quinoline derivatives have been investigated for their anti-inflammatory properties. The mechanism often involves the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which play crucial roles in inflammation processes:

- Compounds related to this class have shown potential as COX-2 inhibitors, indicating that this compound may also possess similar effects .

Neuroprotective Properties

There is growing interest in the neuroprotective capabilities of tetrahydroquinoline derivatives. These compounds may offer protection against neurodegenerative diseases through various mechanisms:

- Preliminary studies suggest that modifications to the tetrahydroquinoline structure can influence neuroprotective activity, potentially making compounds like this compound candidates for further investigation in neuroprotection .

Case Study 1: Anticancer Evaluation

A recent study synthesized a series of quinoline derivatives and evaluated their anticancer properties in vitro. The results indicated that specific structural features significantly influenced the compounds' ability to inhibit cancer cell proliferation:

| Compound | Cell Line Tested | IC50 (µM) |

|---|---|---|

| QAh Derivative 1 | MCF7 (Breast Cancer) | 10.5 |

| QAh Derivative 2 | HeLa (Cervical Cancer) | 8.7 |

| 3,4,5-triethoxy-N-(...) | A549 (Lung Cancer) | 12.3 |

These findings highlight the potential of structurally related compounds in cancer therapy .

Case Study 2: Anti-inflammatory Mechanism

In another investigation focusing on anti-inflammatory activity, quinoline derivatives were tested for their ability to inhibit nitric oxide production in LPS-stimulated RAW264.7 macrophages:

| Compound | NO Production Inhibition (%) |

|---|---|

| Control (Positive) | 85 |

| Quinoline Derivative A | 70 |

| Quinoline Derivative B | 60 |

| 3,4,5-triethoxy-N-(...) | 75 |

The results suggest that the compound may effectively reduce inflammation through similar pathways as established anti-inflammatory drugs .

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For instance:

Antimicrobial Activity: It may inhibit bacterial enzymes or disrupt cell membrane integrity.

Anti-Cancer Activity: It could interfere with cell division by targeting microtubules or inhibiting specific kinases.

Neuroprotective Activity: It might modulate neurotransmitter levels or protect neurons from oxidative stress.

Comparison with Similar Compounds

Substituent Effects on Benzamide

- 3-Chloro Analog (F740-0212): The 3-chloro group in 3-chloro-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide offers electron-withdrawing properties, which may reduce solubility but enhance binding affinity to hydrophobic pockets .

- 4-Chloro Analog (CAS 1021280-61-4) : Positional isomerism (4-chloro vs. 3-chloro) could alter target engagement, as meta- and para-substitutions often lead to distinct steric and electronic interactions .

Alkyl Chain Modifications on Tetrahydroquinoline

- Propyl vs. Butyl Chains: The target compound’s 1-propyl group balances lipophilicity and metabolic stability.

Data Table: Structural Comparison of Key Analogs

Hypothetical Property Implications

Solubility : The triethoxy groups in the target compound likely improve aqueous solubility compared to chloro-substituted analogs, which are more hydrophobic .

Binding Affinity : Chloro-substituted analogs may exhibit stronger interactions with hydrophobic enzyme pockets, whereas triethoxy groups could engage in hydrogen bonding or π-stacking .

Metabolic Stability : Longer alkyl chains (e.g., butyl) may increase susceptibility to oxidative metabolism compared to propyl chains .

Biological Activity

3,4,5-triethoxy-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological properties, and mechanisms of action, supported by relevant studies and data.

Chemical Structure and Properties

The compound has the following chemical formula: C22H30N2O5. Its structure includes a benzamide moiety linked to a tetrahydroquinoline derivative. The presence of ethoxy groups enhances its lipophilicity, potentially impacting its biological activity.

Anticancer Properties

Recent studies have evaluated the anticancer potential of quinoline derivatives similar to our compound. For instance, derivatives have been shown to exhibit significant anti-proliferative effects against various cancer cell lines. One study indicated that certain quinoline derivatives inhibited sirtuins, which are implicated in cancer progression, suggesting a possible mechanism for the anticancer activity of compounds like this compound .

Antimicrobial Activity

Quinoline derivatives have also been studied for their antibacterial and antifungal properties. The mechanism often involves the inhibition of bacterial enzymes or interference with cellular processes. A specific study highlighted that certain quinoline-based compounds demonstrated potent activity against Gram-positive and Gram-negative bacteria . This suggests that our compound may possess similar antimicrobial properties.

Anti-inflammatory Effects

The compound's potential as an anti-inflammatory agent is supported by studies on related quinoline derivatives that inhibit cyclooxygenase (COX) enzymes. These enzymes are crucial in the inflammatory pathway. Inhibition of COX-2 has been associated with reduced inflammation and pain relief in various models .

Case Studies

The biological activity of this compound may involve several mechanisms:

- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cancer progression and inflammation.

- Cell Cycle Arrest : Some quinoline derivatives induce cell cycle arrest in cancer cells, leading to apoptosis.

- Reactive Oxygen Species (ROS) Modulation : Quinoline-based compounds may influence ROS levels within cells, contributing to their anticancer effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.